Cas no 853955-72-3 (HOMSi® Thienyl)
HOMSi® Thienyl Chemical and Physical Properties
Names and Identifiers
-
- 2-[Dimethyl(2-thienyl)silyl]benzyl alcohol
- [2-[dimethyl(thiophen-2-yl)silyl]phenyl]methanol
- {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol
- HOMSi(R) Thienyl
- [2-(Dimethyl-thiophen-2-yl-silanyl)-phenyl]-methanol
- [2-(hydroxymethyl)phenyl]dimethyl(2-thienyl)silane
- AMTSi108
- Benzenemethanol,2-(dimethyl-2-thienylsilyl)
- M-1613
- HOMSi® Thienyl
-
- MDL: MFCD11870727
- Inchi: 1S/C13H16OSSi/c1-16(2,13-8-5-9-15-13)12-7-4-3-6-11(12)10-14/h3-9,14H,10H2,1-2H3
- InChI Key: HVCAKKVDVSHFOK-UHFFFAOYSA-N
- SMILES: S1C=CC=C1[Si](C)(C)C1C=CC=CC=1CO
Computed Properties
- Exact Mass: 248.06900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 48.47000
- LogP: 2.06300
HOMSi® Thienyl Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
HOMSi® Thienyl Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
HOMSi® Thienyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR303378-500mg |
{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol |
853955-72-3 | 500mg |
£62.00 | 2023-09-02 | ||
| Apollo Scientific | OR303378-1g |
{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol |
853955-72-3 | 1g |
£70.00 | 2023-09-02 | ||
| Apollo Scientific | OR303378-5g |
{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol |
853955-72-3 | 5g |
£160.00 | 2023-09-02 | ||
| AK Scientific | AMTSi108-1g |
[2-(Dimethyl-thiophen-2-yl-silanyl)-phenyl]-methanol |
853955-72-3 | 95% | 1g |
$70 | 2025-02-18 | |
| AK Scientific | AMTSi108-5g |
[2-(Dimethyl-thiophen-2-yl-silanyl)-phenyl]-methanol |
853955-72-3 | 95% | 5g |
$257 | 2025-02-18 | |
| TRC | D480575-50mg |
[2-(Dimethyl-thiophen-2-yl-silanyl)-phenyl]-methanol |
853955-72-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D480575-100mg |
[2-(Dimethyl-thiophen-2-yl-silanyl)-phenyl]-methanol |
853955-72-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D480575-500mg |
[2-(Dimethyl-thiophen-2-yl-silanyl)-phenyl]-methanol |
853955-72-3 | 500mg |
$ 80.00 | 2022-06-05 | ||
| abcr | AB256055-500 mg |
2-[Dimethyl(2-thienyl)silyl]benzyl alcohol; . |
853955-72-3 | 500 mg |
€84.80 | 2023-07-20 | ||
| abcr | AB256055-1 g |
2-[Dimethyl(2-thienyl)silyl]benzyl alcohol; . |
853955-72-3 | 1 g |
€100.00 | 2023-07-20 |
HOMSi® Thienyl Suppliers
HOMSi® Thienyl Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on HOMSi® Thienyl
Recent Advances in the Application of HOMSi® Thienyl (853955-72-3) in Chemical Biology and Pharmaceutical Research
The compound with CAS number 853955-72-3, commercially known as HOMSi® Thienyl, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This organosilicon-based compound, characterized by its thienyl functional group, exhibits unique chemical properties that make it a promising candidate for various applications, including drug discovery, material science, and bioconjugation. Recent studies have explored its potential as a versatile building block in the synthesis of novel bioactive molecules and functional materials.
One of the key areas of research involving HOMSi® Thienyl is its role in the development of silicon-containing pharmaceuticals. Silicon, as a carbon mimic, can impart enhanced metabolic stability and bioavailability to drug molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the incorporation of HOMSi® Thienyl into small-molecule inhibitors significantly improved their pharmacokinetic profiles. The study highlighted the compound's ability to modulate the electronic and steric properties of drug candidates, leading to increased target binding affinity and reduced off-target effects.
In addition to its pharmaceutical applications, HOMSi® Thienyl has shown promise in the field of bioconjugation. Researchers have utilized its reactive silane group to create stable linkages with biomolecules such as proteins and nucleic acids. A recent Nature Communications article detailed a novel bioconjugation strategy using HOMSi® Thienyl to develop antibody-drug conjugates (ADCs) with improved homogeneity and therapeutic efficacy. The study reported that the thienyl moiety contributed to enhanced stability of the conjugates under physiological conditions, addressing a major challenge in ADC development.
Material science is another domain where HOMSi® Thienyl has made an impact. Its unique electronic properties, stemming from the conjugated thienyl system, have been exploited in the design of organic semiconductors and photovoltaic materials. A 2024 study in Advanced Materials showcased the compound's utility in creating high-performance organic thin-film transistors (OTFTs), with researchers attributing the improved charge carrier mobility to the optimal π-π stacking facilitated by the HOMSi® Thienyl structure.
Despite these promising developments, challenges remain in the widespread adoption of HOMSi® Thienyl. Current research is focusing on optimizing its synthetic pathways to improve yield and scalability. Additionally, more comprehensive toxicological studies are needed to fully assess its safety profile for therapeutic applications. However, the compound's versatility and the growing body of positive research findings suggest that HOMSi® Thienyl (853955-72-3) will continue to be an important tool in chemical biology and pharmaceutical innovation in the coming years.
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